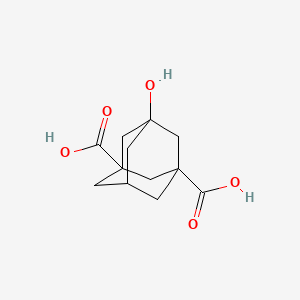
5-Hydroxy-1,3-adamantanedicarboxylic acid
Cat. No. B8315802
M. Wt: 240.25 g/mol
InChI Key: PZGMISPWPRXBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06344590B1
Procedure details


A mixture of 1.92 mol of 1,3-adamantanedicarboxylic acid, 192 mmol of N-hydroxyphthalimide, 1.83 mmol of cobalt (II) acetylacetonato and 1290 ml of acetic acid was stirred at 80° C. under an oxygen atmosphere (1 atm) for 24 hours. The reaction mixture was concentrated and then separated by the addition of ethyl acetate and water. Sodium chloride was added to the aqueous layer and the layer was extracted with ethyl acetate; the organic layer was dried on anhydrous magnesium sulfate and was concentrated. The caked crude purified product was washed with ethyl acetate to give 5-hydroxy-1,3-adamantanedicarboxylic acid (yield: 52.5%) at a conversion rate from 1,3-adamantanedicarboxylic acid of 75%.





Yield
52.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]12([C:14]([OH:16])=[O:15])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([C:11]([OH:13])=[O:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:17]N1C(=O)C2=CC=CC=C2C1=O>[Co+2].C(O)(=O)C>[OH:17][C:5]12[CH2:4][C:3]3([C:11]([OH:13])=[O:12])[CH2:9][CH:7]([CH2:8][C:1]([C:14]([OH:16])=[O:15])([CH2:2]3)[CH2:10]1)[CH2:6]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.92 mol
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
192 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
1.83 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co+2]
|
|
Name
|
|
|
Quantity
|
1290 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 80° C. under an oxygen atmosphere (1 atm) for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by the addition of ethyl acetate and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium chloride was added to the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the layer was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried on anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified product
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
